1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride

Molecular weight Salt form Physicochemical property

1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS 2460751-30-6) is a nitrogen-containing fused heterocyclic building block featuring a pyrrolo[3,4-b]pyridine core. The compound exists as a dihydrochloride salt (molecular formula C₇H₁₀Cl₂N₂O; molecular weight 209.07 g/mol), which imparts distinct physicochemical properties relative to its free-base form.

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07
CAS No. 2460751-30-6
Cat. No. B2774430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride
CAS2460751-30-6
Molecular FormulaC7H10Cl2N2O
Molecular Weight209.07
Structural Identifiers
SMILESC1C2=C(CN1)NC=CC2=O.Cl.Cl
InChIInChI=1S/C7H8N2O.2ClH/c10-7-1-2-9-6-4-8-3-5(6)7;;/h1-2,8H,3-4H2,(H,9,10);2*1H
InChIKeyOKVLOHJDDBAIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS 2460751-30-6): Core Scaffold Identity and Sourcing-Relevant Characteristics


1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS 2460751-30-6) is a nitrogen-containing fused heterocyclic building block featuring a pyrrolo[3,4-b]pyridine core . The compound exists as a dihydrochloride salt (molecular formula C₇H₁₀Cl₂N₂O; molecular weight 209.07 g/mol), which imparts distinct physicochemical properties relative to its free-base form [1]. This scaffold serves as a key intermediate in medicinal chemistry programs, most notably in the synthesis of substituted tetrahydropyrrolo-pyridinone muscarinic M₄ receptor agonists patented for neuropsychiatric indications [2]. The compound is typically supplied at ≥95% purity for research use [3].

Why Generic 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one Analogs Cannot Substitute for CAS 2460751-30-6 in Research Procurement


Substituting CAS 2460751-30-6 with structurally related pyrrolo[3,4-b]pyridine scaffolds—such as the free base (CAS 2460751-29-3), regioisomeric 2-ol dihydrochloride (CAS 2613382-91-3), or fully aromatic pyrrolo[3,4-b]pyridine derivatives—introduces significant risk of divergent physicochemical behavior and synthetic utility . The dihydrochloride salt form directly enhances aqueous solubility and stability compared to the free base, which lacks the protonated amine moieties necessary for equivalent handling in polar reaction media [1]. Furthermore, the specific 4-one/4-ol tautomeric scaffold of CAS 2460751-30-6 is the explicit core structure recited in the Karuna Therapeutics patent family (US 12,421,242 B2) for M₄ muscarinic receptor modulators; using a regioisomeric scaffold would fundamentally alter the vector of substitution and is expected to abolish target engagement [2]. Generic scaffold substitution without empirical validation therefore compromises both synthetic reproducibility and pharmacological relevance.

Quantitative Differentiation Evidence for 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS 2460751-30-6)


Molecular Weight Differentiation: Dihydrochloride Salt vs. Free Base Scaffold

CAS 2460751-30-6 has a molecular weight of 209.07 g/mol as the dihydrochloride salt, compared to 136.15 g/mol for the corresponding free base 5H,6H,7H-pyrrolo[3,4-b]pyridin-4-ol (CAS 2460751-29-3) . This 53.6% mass increase reflects the stoichiometric incorporation of two HCl equivalents and directly impacts molarity-based solution preparation.

Molecular weight Salt form Physicochemical property

Scaffold Regioisomerism: 4-one vs. 2-ol Positional Isomer Differentiation

CAS 2460751-30-6 bears the oxygen functionality at the 4-position of the pyrrolo[3,4-b]pyridine ring system, whereas the regioisomer 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride (CAS 2613382-91-3) carries the hydroxyl group at the 2-position [1]. The 4-substituted scaffold is the explicit core structure in the Markush formula of US Patent 12,421,242 B2, which defines the substitution vectors for M₄ receptor modulators [2].

Regioisomer Scaffold topology Patented core

Solubility and Stability Advantage of the Dihydrochloride Salt Form Over Free Base

The dihydrochloride salt form of CAS 2460751-30-6 is reported to exhibit enhanced aqueous solubility and stability compared to its free-base counterpart (CAS 2460751-29-3), a property attributed to the ionization of the two basic amine sites in the saturated ring system [1]. While precise aqueous solubility values (mg/mL) for both compounds remain proprietary or unpublished in the open literature, the class-level principle that hydrochloride salt formation increases the aqueous solubility of nitrogen-containing heterocycles by several-fold is well-established [2].

Aqueous solubility Salt formation Handling stability

Patented Scaffold Provenance: Defined Core in M₄ Muscarinic Receptor Modulator Patent Family

The tetrahydropyrrolo[3,4-b]pyridin-4-one scaffold is explicitly claimed as the core of Formula I in US Patent 12,421,242 B2, assigned to Karuna Therapeutics (now Bristol-Myers Squibb) [1]. The patent describes compounds that act as M₄ muscarinic receptor agonists and/or positive allosteric modulators for treating major depressive disorder, bipolar disorder, and schizophrenia. While specific IC₅₀ values for compounds derived from this scaffold are not publicly disclosed, the patent's existence—and the acquisition of Karuna by Bristol-Myers Squibb for $14 billion in 2024—provides strong industrial validation of the scaffold's pharmacological relevance [2].

Muscarinic M₄ receptor Patent scaffold Neuropsychiatric drug discovery

Commercially Specified Purity: ≥95% Baseline for Reproducible Synthesis

CAS 2460751-30-6 is commercially available with a specified purity of ≥95.0% [1]. While many research-grade building blocks are offered at ≥95% purity, this specification is explicitly documented for the dihydrochloride salt, providing a verifiable quality benchmark for procurement. In contrast, the purity of the free base (CAS 2460751-29-3) is inconsistently reported across vendors, with some listings omitting purity data entirely .

Purity specification Quality control Reproducibility

Antibacterial Potential of the Pyrrolo[3,4-b]pyridine Scaffold Class

Functionalized pyrrolo[3,4-b]pyridine derivatives have demonstrated bactericidal activity against Escherichia coli, with the most potent compounds in the series achieving MIC values of 62.5 μg/mL and 125.0 μg/mL [1]. While these data are for substituted derivatives rather than the unsubstituted core scaffold (CAS 2460751-30-6) itself, they establish the antibacterial relevance of the pyrrolo[3,4-b]pyridine chemotype. The unsubstituted dihydrochloride salt serves as the synthetic entry point for generating the active substituted derivatives via further functionalization .

Antibacterial activity MIC Gram-negative

Evidence-Backed Application Scenarios for Procuring 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one dihydrochloride (CAS 2460751-30-6)


M₄ Muscarinic Receptor Modulator Drug Discovery: Synthesis of Karuna/BMS Patent Compounds

CAS 2460751-30-6 is the explicit core scaffold required to synthesize substituted tetrahydropyrrolo-pyridinone M₄ receptor agonists and positive allosteric modulators as described in US Patent 12,421,242 B2 [1]. The dihydrochloride salt provides the correct 4-substituted regioisomer and pre-ionized form for subsequent N-alkylation, amidation, or cross-coupling reactions. Using alternative scaffolds (e.g., 2-substituted isomers or free base forms) would place the resulting compounds outside the patent claims and likely abolish M₄ receptor activity due to altered substitution geometry [2]. Researchers pursuing muscarinic receptor programs for major depressive disorder, bipolar disorder, or schizophrenia should prioritize this specific CAS number to maintain intellectual property alignment and pharmacological relevance.

Aqueous-Phase Synthesis and High-Throughput Chemistry Requiring Pre-Dissolved Building Blocks

The dihydrochloride salt form of CAS 2460751-30-6 enhances aqueous solubility relative to the free base, enabling direct dissolution in water or aqueous buffer systems without the need for organic co-solvents or pH adjustment [1]. This property is particularly advantageous for automated high-throughput synthesis platforms and biochemical assays where DMSO or other organic solvents may interfere with enzyme activity or detection methods. While exact solubility values remain proprietary, the general principle of hydrochloride salt solubility enhancement is well-established for nitrogen-containing heterocycles [2]. Procurement of the pre-formed salt eliminates the in-house step of HCl salt preparation, reducing workflow complexity and ensuring batch-to-batch consistency.

Antibacterial Lead Generation Using the Pyrrolo[3,4-b]pyridine Scaffold

Functionalized derivatives of the pyrrolo[3,4-b]pyridine scaffold have demonstrated bactericidal activity against Escherichia coli (MIC = 62.5–125.0 μg/mL) and other Gram-negative bacteria [1]. CAS 2460751-30-6 serves as the unsubstituted core building block from which these active derivatives are synthesized via multicomponent reactions [2]. Medicinal chemistry teams pursuing novel antibacterial agents—particularly those targeting drug-resistant Gram-negative pathogens—can use this scaffold as a starting point for structure–activity relationship (SAR) exploration. The ≥95% purity specification ensures that impurities do not confound biological assay results during lead optimization [3].

Kinase Inhibitor Scaffold Development in Oncology Research

The pyrrolo[3,4-b]pyridinone chemotype has been identified as a kinase inhibitor scaffold, with substituted derivatives showing activity against cancer-relevant kinases [1]. CAS 2460751-30-6 provides the core structure for generating focused kinase inhibitor libraries through parallel derivatization of the amine and ketone functional handles [2]. For academic and industrial groups developing ATP-competitive kinase inhibitors, the dihydrochloride salt offers the correct protonation state for palladium-catalyzed cross-coupling reactions commonly employed in kinase inhibitor synthesis, while its documented purity facilitates accurate SAR interpretation [3].

Quote Request

Request a Quote for 1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.